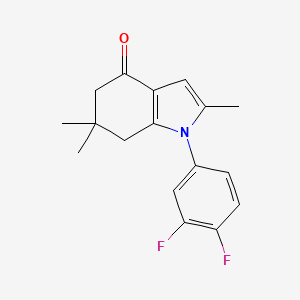
1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of 1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one can be achieved through several synthetic routes. One common method involves the use of ketoreductases for the biocatalytic reduction of ketone precursors . This approach offers high enantioselectivity and yields optically pure products. Industrial production methods often involve the use of chemical catalysts and optimized reaction conditions to achieve high yields and purity .
化学反応の分析
1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
科学的研究の応用
In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets . Additionally, its unique structural features make it a useful compound for studying the effects of fluorine substitution on the biological activity of indole derivatives .
作用機序
The mechanism of action of 1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one can be compared with other similar compounds, such as 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl . These compounds share similar structural features but differ in their substitution patterns and biological activities. The presence of fluorine atoms in the phenyl ring of this compound contributes to its unique properties and distinguishes it from other indole derivatives .
生物活性
1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one is a compound of interest due to its potential biological activities. This indole derivative has garnered attention in medicinal chemistry for its structural features that may confer various pharmacological effects.
- Molecular Formula : C17H17F2N\O
- Molecular Weight : 289.33 g/mol
- CAS Number : 1024324-24-0
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds featuring indole structures often exhibit anticancer properties. Studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells through various mechanisms such as:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
- Modulation of signaling pathways involved in tumor growth and survival
For instance, a study on related indole derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., breast and lung cancer) .
2. Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways crucial for bacterial survival.
3. Neuroprotective Effects
Some indole compounds have been reported to exhibit neuroprotective effects. These effects may be attributed to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. The specific neuroprotective mechanisms of this compound require further investigation but could involve:
- Reduction of neuroinflammation
- Protection against excitotoxicity
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Mechanistic Insights
The biological activities of this compound are likely mediated through:
- Receptor Interactions : Potential binding to specific cellular receptors involved in apoptosis and survival pathways.
- Enzyme Inhibition : Inhibition of enzymes critical for cancer cell metabolism or bacterial growth.
- Signal Transduction Modulation : Alteration of signaling cascades that control cell proliferation and survival.
特性
IUPAC Name |
1-(3,4-difluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO/c1-10-6-12-15(8-17(2,3)9-16(12)21)20(10)11-4-5-13(18)14(19)7-11/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZIYWFNJHHPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=C(C=C3)F)F)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














